4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine
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Overview
Description
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a chloropyrimidinyl group and a piperidinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 5-chloropyrimidine is reacted with piperidine under controlled conditions to form the intermediate compound. This intermediate is then further reacted with isopropyl-substituted pyrimidine to yield the final product. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can be employed to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles (amines, thiols), solvents like DMF, and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized pyrimidines .
Scientific Research Applications
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in binding studies with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as a GPR119 agonist, it stimulates glucose-dependent insulin release by acting on pancreatic β-cells and promoting the secretion of incretin hormones like GLP-1 in the gastrointestinal tract. This dual mechanism makes it a promising candidate for the treatment of type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: Another GPR119 agonist with similar therapeutic potential.
Pyridazine, Pyrimidine, and Pyrazine Derivatives: These compounds share structural similarities and are used in various pharmaceutical applications.
Uniqueness
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to act as a GPR119 agonist with dual mechanisms of action is particularly noteworthy .
Properties
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c1-11(2)15-18-6-3-14(21-15)22-7-4-13(5-8-22)23-16-19-9-12(17)10-20-16/h3,6,9-11,13H,4-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBLDJRLBHSNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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